molecular formula C8H14N2S B2513429 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 58544-48-2

3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2513429
CAS No.: 58544-48-2
M. Wt: 170.27
InChI Key: IOKXSRVRZKMLBX-UHFFFAOYSA-N
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Description

3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione is an organic compound with the molecular formula C8H14N2S It is a derivative of pyrimidine, characterized by the presence of four methyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-3-thiosemicarbazide with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,4,6-tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interact with DNA and RNA, affecting their function and stability.

Comparison with Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl substitution pattern.

    2,2,3,3-Tetramethylbutane: A hydrocarbon with a highly branched structure.

    2,2,4,4-Tetramethyl-3-pentanone: A ketone with similar steric properties.

Uniqueness: 3,4,4,6-Tetramethyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to its combination of a pyrimidine ring and a thione group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,4,4,6-tetramethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6-5-8(2,3)10(4)7(11)9-6/h5H,1-4H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKXSRVRZKMLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C(=S)N1)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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